2-Ethylhexanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Ethylhexanoic acid (2-EHA) is an organic compound that primarily targets metal cations . It forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in various industrial and organic chemical synthesis .
Mode of Action
The interaction of 2-EHA with its targets results in the formation of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These ethylhexanoate complexes function as catalysts in polymerizations as well as for oxidation reactions as "oil drying agents" . They are highly soluble in nonpolar solvents .
Biochemical Pathways
The biochemical pathway of 2-EHA involves a two-phase degradation process . This process involves three groups of bacteria and leads to the anaerobic degradation of 2-EHA . The degradation process of 2-EHA is essential for its utilization in various industrial applications .
Pharmacokinetics
It is known that the main route for entrance of 2-eha into the body is by breathing . The urinary concentration of 2-EHA has been found to correlate linearly with the concentration of 2-EHA in the air .
Result of Action
It is known that 2-eha forms compounds with metal cations that are used in various industrial and organic chemical synthesis . These compounds function as catalysts in polymerizations and oxidation reactions .
Biochemical Analysis
Biochemical Properties
2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes are used as catalysts in various chemical processes . The compound interacts with metal cations to form ethylhexanoate complexes, which are highly soluble in nonpolar solvents . These interactions are crucial for the catalytic activity of the metal complexes in polymerization and oxidation reactions . Additionally, this compound can form coordination complexes with enzymes and proteins, influencing their catalytic properties and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been reported to cause impaired fertility in Wistar rats and delayed postnatal development of pups . The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting the overall function of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can bind to metal cations, forming coordination complexes that act as catalysts in various biochemical reactions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This can result in changes in the expression of genes involved in cellular metabolism and other critical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of the compound’s activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can cause reproductive toxicity in Wistar rats at high doses . Specifically, doses of 100, 300, or 600 mg/kg of this compound administered as a sodium salt in drinking water resulted in impaired fertility and delayed postnatal development . These findings indicate that the compound has threshold effects, with higher doses leading to more pronounced toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation and utilization as a substrate in biochemical reactions . The compound can undergo anaerobic degradation, involving a two-phase pathway with the participation of different groups of bacteria . This degradation process is essential for the compound’s metabolism and its eventual elimination from the body . Additionally, this compound can interact with enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in nonpolar environments . This distribution pattern is crucial for its biochemical activity, as it enables the compound to reach its target sites within cells and tissues . The interactions with transporters and binding proteins also play a role in regulating the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s activity, as they determine its access to target biomolecules and its overall function within the cell . The subcellular distribution of this compound can also affect its stability and degradation, influencing its long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves several steps:
Hydroformylation of Propylene: Propylene is hydroformylated to give butyraldehyde.
Aldol Condensation: The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.
Hydrogenation: 2-Ethylhexenal is hydrogenated to produce 2-ethylhexanal.
Oxidation: Finally, 2-ethylhexanal is oxidized to yield this compound.
Industrial Production Methods: In industrial settings, the oxidation of 2-ethylhexanal to this compound is typically carried out in the liquid phase using air or oxygen. This process is exothermic and follows a radical chain mechanism .
Chemical Reactions Analysis
2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or air in the presence of catalysts like N-hydroxyphthalimide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Produces 2-ethylhexanol.
Substitution: Produces substituted derivatives of this compound.
Scientific Research Applications
2-Ethylhexanoic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes that are used in various industrial applications. Similar compounds include:
- 2-Methylhexane
- 3-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
These compounds share structural similarities but differ in their specific applications and properties.
Properties
IUPAC Name |
2-ethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2, Array | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025293 | |
Record name | 2-Ethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor. | |
Record name | ETHYLHEXOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6483 | |
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Record name | Hexanoic acid, 2-ethyl- | |
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Record name | 2-Ethylhexanoic acid | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Boiling Point |
442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F | |
Record name | ETHYLHEXOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6483 | |
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Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F | |
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Record name | 2-ETHYLHEXANOIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor) | |
Record name | ETHYLHEXOIC ACID | |
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Record name | 2-Ethylhexanoic acid | |
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Density |
0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903 | |
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Vapor Density |
5.0 (AIR= 1), Relative vapor density (air = 1): 5 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Vapor Pressure |
0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |
Record name | 2-Ethylhexanoic acid | |
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Mechanism of Action |
A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo. | |
Record name | 2-ETHYLHEXANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
149-57-5, 56006-48-5, 61788-37-2 | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056006485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MU2J7VVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-ETHYLHEXANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/280 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/280 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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